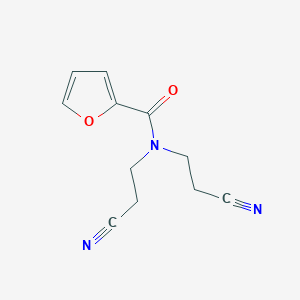

N,N-bis(2-cyanoethyl)furan-2-carboxamide

Description

N,N-bis(2-cyanoethyl)furan-2-carboxamide (CAS: 99844-17-4) is a disubstituted amide derivative featuring a furan-2-carboxamide backbone with two 2-cyanoethyl groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.224 g/mol . The compound is synthesized via the reaction of furan-2-carbonyl chloride with 3,3'-iminodipropionitrile, a method commonly employed for preparing N,N-bis(2-cyanoethyl)amides .

Properties

IUPAC Name |

N,N-bis(2-cyanoethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-5-2-7-14(8-3-6-13)11(15)10-4-1-9-16-10/h1,4,9H,2-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPWBMMZINLFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-cyanoethyl)furan-2-carboxamide can be synthesized through a series of chemical reactions involving furan derivatives. One common method involves the reaction of furan-2-carboxylic acid with 2-cyanoethylamine under specific conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the cyanoethyl groups.

Common Reagents and Conditions

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the cyanoethyl groups or the furan ring, depending on the reagents and conditions used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of various oxidized derivatives of the compound .

Scientific Research Applications

N,N-bis(2-cyanoethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)furan-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer treatment, it acts as a microtubule stabilizer, preventing cell division and inducing cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,N-bis(2-cyanoethyl)furan-2-carboxamide is highlighted through comparisons with analogs, as outlined below:

Structural Analogs with Halogen vs. Cyano Substituents

- N,N-bis(2-chloroethyl)furan-2-carboxamide (CAS: 1901-08-2): Molecular Formula: C₉H₁₁Cl₂NO₂ Molecular Weight: 236.095 g/mol Key Differences: Substitution of cyano (-CN) groups with chloro (-Cl) atoms increases molecular weight and alters reactivity.

Sulfonamide Derivatives

- 4-[Bis(2-cyanoethyl)amino]-N,N-bis(2-cyanoethyl)benzenesulfonamide (CAS: 62643-53-2): Molecular Formula: C₁₈H₂₀N₆O₂S Molecular Weight: 384.455 g/mol Key Differences: The sulfonamide group (-SO₂NH-) introduces strong electron-withdrawing effects, increasing acidity (pKa ≈ -0.23) and thermal stability (melting point: 137–138°C). This contrasts with the furan-carboxamide backbone, which lacks sulfonic acid derivatives’ robust stability .

Thiourea-Furan Derivatives

- N,N'-((1,3-phenylenebis(azanediyl))bis(carbonothioyl))bis(furan-2-carboxamide) (Compound 12): Functional Groups: Thiourea (-NH-CS-NH-) and furan-carboxamide. Key Differences: Replacement of cyanoethyl groups with thiourea moieties introduces sulfur-based reactivity (e.g., antioxidant activity via radical scavenging). Infrared (IR) data show distinct C=S stretches at 1278 cm⁻¹, absent in the cyanoethyl analog .

Pesticide-Related Furancarboxamides

- N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox): Application: Used as a fungicide. Key Differences: The cyclohexyl and methoxy substituents enhance lipophilicity, improving membrane penetration in biological systems—a property less pronounced in the hydrophilic cyanoethyl derivative .

Data Table: Comparative Analysis

Biological Activity

N,N-bis(2-cyanoethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a furan ring substituted with two cyanoethyl groups and a carboxamide functional group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with furan moieties exhibit notable antimicrobial properties. For instance, derivatives of furan-2-carboxamide have shown effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against common pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 230 | E. coli |

| This compound | 265 | S. aureus |

| This compound | 280 | B. cereus |

These results indicate that this compound possesses significant antibacterial activity, comparable to standard antibiotics.

Anticancer Potential

The anticancer activity of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The following table presents the cell viability percentages after treatment with the compound:

| Compound | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| This compound | 33.29 | HepG2 |

| This compound | 45.09 | Huh-7 |

| This compound | 41.81 | MCF-7 |

The data indicates that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

This compound has also been investigated for its enzyme inhibition capabilities. It has shown potential as an inhibitor of key enzymes involved in various biochemical pathways. For example, studies have indicated that it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation.

The proposed mechanism of action involves the binding of this compound to the active sites of target enzymes, leading to modulation of their activity. This interaction can disrupt normal cellular functions and contribute to its biological effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that derivatives of furan carboxamides exhibited varying degrees of antimicrobial activity against E. coli and S. aureus, with some compounds showing MIC values lower than traditional antibiotics .

- Anticancer Activity : In vitro studies highlighted that certain furan derivatives significantly reduced cell viability in HepG2 cells, indicating their potential as chemotherapeutic agents .

- Enzyme Inhibition : Research has shown that compounds similar to this compound effectively inhibited acetylcholinesterase, which could have implications for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.